2-(Toluene-4-sulfonyloxy)propionic acid
Description
Significance of Alpha-Substituted Carboxylic Acid Derivatives in Contemporary Organic Chemistry
Alpha-substituted carboxylic acid derivatives are a cornerstone of modern organic chemistry. The presence of a substituent at the alpha-position (the carbon atom adjacent to the carboxyl group) imparts unique reactivity and stereochemical properties to the molecule. These derivatives serve as pivotal intermediates in a myriad of synthetic transformations, including nucleophilic substitution and enolate chemistry. Their utility is further enhanced by the diverse range of functional groups that can be introduced at the alpha-position, allowing for the construction of a wide array of molecular frameworks. This versatility makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.
Role of Tosylate Esters as Key Leaving Groups in Chemical Transformations
The tosylate group, a derivative of p-toluenesulfonic acid, is an excellent leaving group in nucleophilic substitution reactions. This is attributed to the ability of the sulfonate group to stabilize the negative charge that develops as the leaving group departs. The resonance stabilization of the tosylate anion makes the displacement by a nucleophile thermodynamically favorable. The conversion of a hydroxyl group, which is a poor leaving group, into a tosylate ester is a common and effective strategy to facilitate nucleophilic attack at the associated carbon atom. This transformation is crucial in a variety of synthetic pathways, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.
Historical Context of Propionic Acid Derivatives in Chiral Building Block Development
Propionic acid and its derivatives have a rich history in the development of chiral building blocks. The presence of a stereocenter at the alpha-position of many propionic acid derivatives makes them valuable precursors for the enantioselective synthesis of complex molecules. The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven extensive research into methods for preparing and utilizing chiral propionic acid derivatives. These compounds have been instrumental in the synthesis of a wide range of biologically active molecules, where the stereochemistry at the alpha-position is often critical for therapeutic efficacy.
Overview of the Research Landscape Surrounding 2-(Toluene-4-sulfonyloxy)propionic Acid
Research involving this compound primarily focuses on its application as a versatile chiral building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a tosylate leaving group, allows for a variety of synthetic manipulations. The (S)-enantiomer, in particular, is a valuable starting material for the synthesis of other chiral compounds. Academic and industrial research explores its use in nucleophilic substitution reactions where the tosylate group is displaced by a wide range of nucleophiles, leading to the formation of new stereocenters with inverted configuration. This makes it a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Investigations into its reactivity and applications in stereospecific transformations are ongoing, highlighting its importance in the field of asymmetric synthesis. The compound is also utilized as a starting material for the creation of novel agrochemicals. niscpr.res.in
Table 1: Physicochemical Properties of (S)-2-(Toluene-4-sulfonyloxy)propionic Acid nih.gov
| Property | Value |
| IUPAC Name | (2S)-2-[(4-methylphenyl)sulfonyl]oxypropanoic acid |
| Molecular Formula | C₁₀H₁₂O₅S |
| Molecular Weight | 244.27 g/mol |
| CAS Number | 70836-98-5 |
Scope and Objectives of Academic Investigations on this compound
The primary objective of academic investigations into this compound is to exploit its unique chemical features for the development of novel synthetic methodologies. Key areas of research include:
Enantioselective Synthesis: Utilizing the inherent chirality of the molecule to synthesize enantiomerically pure compounds. This involves stereospecific reactions where the configuration of the final product is controlled by the starting material.
Development of Novel Transformations: Exploring new reactions where the tosylate group can be displaced by a variety of nucleophiles, leading to the formation of diverse molecular structures.
Total Synthesis of Natural Products: Employing this compound as a key intermediate in the total synthesis of complex, biologically active natural products.
Medicinal Chemistry: Designing and synthesizing novel drug candidates by incorporating the propionic acid scaffold with specific stereochemistry.
These investigations aim to expand the synthetic utility of this versatile building block and to provide efficient routes to valuable chemical entities.
Table 2: Key Identifiers for this compound
| Identifier | Value |
| Synonyms | (S)-2-(Tosyloxy)propanoic acid, 2(S)-(p-toluenesulfonyloxy)propionic acid |
| PubChem CID | 12761562 |
| InChIKey | QXYOROBKCZWFKK-QMMMGPOBSA-N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyloxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5S/c1-7-3-5-9(6-4-7)16(13,14)15-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYOROBKCZWFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Toluene 4 Sulfonyloxy Propionic Acid and Its Derivatives
Direct Tosylation of 2-Hydroxypropionic Acid (Lactic Acid)
The most straightforward method for preparing 2-(Toluene-4-sulfonyloxy)propionic acid is the direct tosylation of 2-hydroxypropionic acid, commonly known as lactic acid. This reaction involves treating lactic acid with p-toluenesulfonyl chloride (TsCl) in the presence of a base. isroset.org The hydroxyl group of the lactic acid acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride and displacing the chloride ion. isroset.org The resulting product is a tosyl ester, where the hydroxyl group has been converted into a tosylate group, which is an excellent leaving group in subsequent nucleophilic substitution reactions. masterorganicchemistry.comyoutube.com
The efficiency and yield of the tosylation reaction are highly dependent on carefully controlled reaction conditions. Key parameters that are typically optimized include the molar ratio of reagents, reaction time, and temperature. Research into the tosylation of similar polyhydroxy compounds, such as cellulose (B213188), provides insights into the optimization process. For instance, studies have shown that the degree of substitution (DS) is significantly influenced by the molar ratio of p-toluenesulfonyl chloride to the hydroxyl-containing substrate. researchgate.net Increasing the molar excess of TsCl generally leads to a higher degree of tosylation, up to a certain point where the reaction reaches a plateau. researchgate.netmdpi.com Reaction time is another critical factor; prolonged reaction times can lead to higher yields, but also potentially to the formation of side products. mdpi.com Temperature control is also essential, with lower temperatures often favored to improve selectivity and minimize degradation. researchgate.net
Table 1: Optimized Conditions for Tosylation of Hydroxyl Groups (Based on Cellulose Model)
| Parameter | Optimized Value | Outcome | Reference |
| Molar Ratio (TosCl:OH) | 7:1 to 10:1 | Maximized Degree of Substitution | mdpi.com |
| Temperature | 30 °C | Favorable for reagent diffusion and interaction | mdpi.com |
| Reaction Time | 74 to 144 hours | Allowed reaction to reach equilibrium | mdpi.com |
Note: This data is derived from studies on cellulose tosylation and serves as a model for the optimization principles applicable to lactic acid.
The choice of solvent plays a pivotal role in the tosylation reaction. The solvent must effectively dissolve both the lactic acid and the p-toluenesulfonyl chloride to facilitate the reaction. Common solvents used for tosylation reactions include pyridine (B92270) and acetonitrile. isroset.org Pyridine is often used as it can also function as the base required for the reaction. isroset.orgyoutube.com The polarity and solvating properties of the solvent can influence the reaction rate and the stability of the intermediates formed during the nucleophilic substitution process. In some specialized applications, unconventional solvent systems like a mixture of dimethylacetamide and lithium chloride (DMAc/LiCl) have been used for the tosylation of complex carbohydrates, indicating that solvent engineering can be a key to achieving high yields and specific degrees of substitution. researchgate.net
Table 2: Common Bases Used in Tosylation Reactions
| Base | Role | Reference |
| Pyridine | Catalyst, Solvent, Acid Scavenger | isroset.orgyoutube.com |
| Triethylamine (Et3N) | Acid Scavenger | researchgate.net |
| Lithium Hydroxide (LiOH) | Base for selective tosylation | organic-chemistry.org |
Enantioselective Synthesis of this compound
For applications requiring stereochemical purity, the enantioselective synthesis of this compound is essential. This is typically achieved by starting with an enantiomerically pure precursor.
Chiral pool synthesis is a powerful strategy that utilizes abundant, naturally occurring chiral molecules as starting materials for the synthesis of complex, enantiomerically pure target molecules. nih.govresearchgate.net Along with amino acids and carbohydrates, hydroxy acids like lactic acid are fundamental components of this chiral pool. nih.govresearchgate.net This approach leverages the inherent chirality of the starting material, avoiding the need for complex asymmetric catalysis or chiral resolution steps.
Lactic acid exists as two enantiomers: (S)-lactic acid (L-lactic acid) and (R)-lactic acid (D-lactic acid), which are produced through fermentation by various microorganisms. google.comatamankimya.com These enantiomerically pure isomers are ideal starting materials for the synthesis of chiral this compound. The tosylation reaction proceeds via a nucleophilic attack by the oxygen of the hydroxyl group on the sulfur atom of tosyl chloride. chemistrysteps.com Crucially, this reaction does not involve the chiral carbon atom of the lactic acid. masterorganicchemistry.comchemistrysteps.com As a result, the stereochemistry of the starting material is retained throughout the process. By starting with (S)-lactic acid, one can synthesize (S)-2-(Toluene-4-sulfonyloxy)propionic acid, and likewise, (R)-lactic acid will yield the (R)-enantiomer. masterorganicchemistry.com This method provides a direct and efficient route to the desired enantiomerically pure product.
Derivation from Chiral Pool Precursors
Strategies for Maintaining Stereochemical Integrity During Tosylation
The tosylation of α-hydroxy acids, such as 2-hydroxypropionic acid (lactic acid), is a standard transformation, yet it presents a significant challenge in maintaining the stereochemical integrity of the chiral center. The acidic proton of the carboxylic acid and the potential for base-promoted elimination or racemization necessitate careful selection of reaction conditions.
One common strategy involves the use of a non-nucleophilic base in a suitable aprotic solvent at low temperatures. Pyridine is frequently employed as both the base and the solvent, or as a co-solvent. The reaction mechanism involves the nucleophilic attack of the hydroxyl group on the sulfur atom of tosyl chloride, with pyridine serving to neutralize the hydrochloric acid byproduct. The reaction is typically carried out at 0 °C to minimize side reactions, including potential racemization.
Another approach to mitigate racemization is the in-situ protection of the carboxylic acid functionality. While direct esterification prior to tosylation is a viable route, it adds extra steps to the synthetic sequence. Alternatively, the use of coupling agents that can activate the hydroxyl group in the presence of the free carboxylic acid under mild conditions can be explored.
Furthermore, the choice of the starting material's enantiomeric purity is paramount. Utilizing highly enantiomerically enriched 2-hydroxypropionic acid is the first and most critical step in obtaining a stereochemically pure product. Careful monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is also crucial to prevent prolonged reaction times that could lead to epimerization.
Asymmetric Catalytic Approaches to 2-Hydroxypropionic Acid Tosylation
While direct tosylation of enantiomerically pure 2-hydroxypropionic acid is a common strategy, asymmetric catalysis offers an alternative and elegant approach, particularly when starting from a racemic or prochiral precursor. This field is an active area of research, aiming to develop catalytic systems that can selectively tosylate one enantiomer of a racemic mixture or introduce chirality during the tosylation of a prochiral substrate.
Kinetic resolution of racemic 2-hydroxyalkanamides has been successfully achieved through tosylation in the presence of a chiral copper(II) triflate and (R,R)-Ph-BOX catalyst system. This method has demonstrated high enantioselectivity for a variety of 2-hydroxyalkanamides, yielding optically active α-tosyloxyalkanamides. While this specific example does not use 2-hydroxypropionic acid directly, the principle can be extended to its amide derivatives, which can then be hydrolyzed to the desired acid.
The development of chiral catalysts that can directly and enantioselectively tosylate the hydroxyl group of 2-hydroxypropionic acid remains a significant challenge. Such a catalyst would need to differentiate between the two enantiotopic faces of the hydroxyl group in a prochiral precursor or selectively react with one enantiomer in a racemic mixture. Research in this area often focuses on the design of chiral ligands that can coordinate to a metal center and create a chiral environment around the active site, thereby directing the approach of the tosylating agent.
Synthesis of Key Esters and Amides of this compound
The ester and amide derivatives of this compound are important intermediates in their own right. The ester group can serve as a protecting group for the carboxylic acid, allowing for reactions at other sites of the molecule. Furthermore, these esters are often the direct targets for subsequent nucleophilic substitution reactions.
Methyl Ester Synthesis and Characterization
The synthesis of methyl 2-(toluene-4-sulfonyloxy)propionate is typically achieved by the esterification of this compound or by the tosylation of methyl lactate.
A common method involves the reaction of this compound with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards the ester product.
Alternatively, and often preferred for maintaining stereochemical integrity, is the tosylation of commercially available methyl (S)-lactate. This reaction is typically performed by treating methyl (S)-lactate with p-toluenesulfonyl chloride in the presence of a base like pyridine at low temperatures (e.g., 0 °C).
Characterization of Methyl (S)-2-(toluene-4-sulfonyloxy)propanoate:
| Property | Value |
| Appearance | Colorless solid |
| Melting Point | 32-34 °C |
| Specific Rotation [α]D | -46.5° (c 1.0, CHCl3) |
| 1H NMR (CDCl3, 400 MHz) δ (ppm) | 7.80 (d, J=8.3 Hz, 2H), 7.35 (d, J=8.1 Hz, 2H), 4.95 (q, J=7.0 Hz, 1H), 3.65 (s, 3H), 2.45 (s, 3H), 1.55 (d, J=7.0 Hz, 3H) |
| 13C NMR (CDCl3, 101 MHz) δ (ppm) | 169.5, 145.0, 133.8, 129.8, 127.9, 75.5, 52.7, 21.6, 18.0 |
| IR (KBr, cm-1) | 2990, 1750 (C=O), 1598, 1365 (S=O), 1175 (S=O), 1095, 950, 815, 665 |
Ethyl Ester Synthesis and Characterization
Similar to the methyl ester, ethyl 2-(toluene-4-sulfonyloxy)propionate can be synthesized by the esterification of the corresponding acid with ethanol (B145695) or by the tosylation of ethyl lactate. The latter method is generally preferred for preserving the stereochemistry.
The tosylation of ethyl (S)-lactate with p-toluenesulfonyl chloride in pyridine at low temperatures provides a direct route to the enantiomerically pure ethyl ester.
Characterization of Ethyl (S)-2-(toluene-4-sulfonyloxy)propanoate:
| Property | Value |
| Appearance | Colorless oil |
| Specific Rotation [α]D | -42.0° (c 1.0, CHCl3) |
| 1H NMR (CDCl3, 400 MHz) δ (ppm) | 7.80 (d, J=8.3 Hz, 2H), 7.35 (d, J=8.1 Hz, 2H), 4.95 (q, J=7.0 Hz, 1H), 4.15 (q, J=7.1 Hz, 2H), 2.45 (s, 3H), 1.55 (d, J=7.0 Hz, 3H), 1.20 (t, J=7.1 Hz, 3H) |
| 13C NMR (CDCl3, 101 MHz) δ (ppm) | 169.0, 144.9, 134.0, 129.8, 127.9, 75.7, 62.0, 21.6, 18.1, 14.0 |
| IR (neat, cm-1) | 2985, 1745 (C=O), 1598, 1368 (S=O), 1177 (S=O), 1097, 945, 815, 667 |
Preparation of Other Relevant Protecting Group Derivatives
In addition to methyl and ethyl esters, other ester protecting groups can be employed to modulate the reactivity and solubility of this compound. The choice of the protecting group often depends on the specific requirements of the subsequent synthetic steps and the conditions for its eventual removal.
tert-Butyl Ester: The tert-butyl ester is a valuable protecting group due to its stability under a wide range of conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid). The synthesis of tert-butyl 2-(toluene-4-sulfonyloxy)propionate can be achieved by the esterification of this compound with isobutylene (B52900) in the presence of a strong acid catalyst or by using tert-butyl alcohol with a suitable coupling agent. A new method has been proposed for the synthesis of tert-butyl (2S)-(p-tolyl-sulfonyloxy)propionate, which involves the direct alkylation of indole (B1671886) derivatives with this reagent, obtained from commercial ethyl (S)-lactate.
Benzyl (B1604629) Ester: The benzyl ester is another common protecting group that can be removed by hydrogenolysis, a mild and selective method. The synthesis of benzyl 2-(toluene-4-sulfonyloxy)propionate can be accomplished by the reaction of the acid with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or by the tosylation of benzyl lactate.
The characterization of these derivatives would follow standard spectroscopic techniques, with the expectation of signals corresponding to the respective protecting groups in their NMR and IR spectra.
Stereochemical Aspects and Chiral Synthesis Applications of 2 Toluene 4 Sulfonyloxy Propionic Acid
Importance of (S)- and (R)-Enantiomers of 2-(Toluene-4-sulfonyloxy)propionic Acid in Asymmetric Transformations
The (S)- and (R)-enantiomers of this compound are valuable precursors in asymmetric synthesis, where the goal is to create complex chiral molecules with a specific three-dimensional arrangement. The absolute configuration of the starting material directly dictates the stereochemistry of the product, making the availability of both enantiomers in high optical purity essential.
A primary application of these enantiomers is in the synthesis of 2-arylpropionic acids, a major class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes well-known medications like ibuprofen (B1674241) and naproxen. nih.govresearchgate.netviamedica.pl The pharmacological activity of these drugs is highly stereospecific. For instance, (S)-ibuprofen is significantly more potent as an anti-inflammatory agent than its (R)-enantiomer. nih.gov While the body can convert the inactive (R)-enantiomer to the active (S)-form, this process is not always efficient and can vary between individuals and drug types. nih.govviamedica.plnih.gov Therefore, synthesizing the single, biologically active (S)-enantiomer is highly desirable to improve efficacy and potentially reduce side effects associated with the inactive form.
The (S)- and (R)-enantiomers of this compound serve as ideal starting points for producing these optically pure drugs. By starting with (S)-2-(Toluene-4-sulfonyloxy)propionic acid, chemists can synthesize (R)-2-arylpropionic acids, and conversely, the (R)-tosylate can be used to produce the therapeutically active (S)-2-arylpropionic acids, typically via a nucleophilic substitution reaction that proceeds with inversion of stereochemistry. frontiersin.org This control over the final product's configuration is a cornerstone of modern pharmaceutical manufacturing.
| Enantiomer | Typical Synthetic Target | Significance of Target |
|---|---|---|
| (R)-2-(Toluene-4-sulfonyloxy)propionic acid | (S)-2-Arylpropionic acids (e.g., (S)-Naproxen) | Biologically active enantiomer of many NSAIDs. frontiersin.org |
| (S)-2-(Toluene-4-sulfonyloxy)propionic acid | (R)-2-Arylpropionic acids | Often the less active or inactive enantiomer; used in research or as a precursor for other chiral molecules. nih.gov |
Stereochemical Control in Nucleophilic Substitution Reactions Involving the Tosylate Moiety
The tosylate group (p-toluenesulfonate) is an excellent leaving group in nucleophilic substitution reactions because its negative charge is stabilized by resonance across the sulfonate group. This property makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles. In a chiral molecule like this compound, the stereochemical outcome of this substitution is of paramount importance. pressbooks.pubvanderbilt.edupitt.edu
Walden Inversion Mechanisms in SN2 Displacements
Nucleophilic substitution reactions at a chiral center in molecules like this compound predominantly occur via the SN2 (Substitution Nucleophilic Bimolecular) mechanism. A defining characteristic of the SN2 reaction is the inversion of stereochemical configuration at the reaction center, a phenomenon known as Walden inversion. vanderbilt.eduwikipedia.orglibretexts.org
This inversion occurs because the reaction proceeds in a single, concerted step. chemistrysteps.com The incoming nucleophile attacks the electrophilic carbon atom from the side directly opposite to the leaving group (the tosylate). wikipedia.orglibretexts.org This "backside attack" is favored because it minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the substrate's lowest unoccupied molecular orbital (LUMO), which is the antibonding σ* orbital of the carbon-leaving group bond. chemistrysteps.com
As the new bond with the nucleophile forms, the bond to the tosylate group simultaneously breaks. pressbooks.pubchemistrysteps.com During this process, the three non-reacting groups on the chiral carbon are pushed from one side of the carbon to the other, much like an umbrella turning inside-out in a strong wind. wikipedia.org The result is a product with a configuration that is the mirror image of the starting material. For example, if a nucleophile displaces the tosylate group of (R)-2-(Toluene-4-sulfonyloxy)propionic acid via an SN2 mechanism, the resulting product will have the (S) configuration. This predictable and complete inversion of stereochemistry is a powerful tool in asymmetric synthesis, allowing chemists to precisely control the three-dimensional structure of their target molecules. wikipedia.orglibretexts.org
This compound as a Chiral Building Block
A chiral building block, or synthon, is a molecule that possesses a defined stereocenter and can be incorporated into a larger structure during a synthesis. Both (S)- and (R)-2-(Toluene-4-sulfonyloxy)propionic acid are excellent examples of such building blocks. They offer a readily available source of chirality derived from natural lactic acid, combined with a reactive site (the tosylate) that allows for the stereospecific introduction of new functional groups.
Applications in the Synthesis of Optically Pure 2-Arylpropionic Acids and Esters
As previously mentioned, a significant application of this chiral building block is the synthesis of optically pure 2-arylpropionic acids (profens). The general strategy involves an SN2 reaction where an aryl-containing nucleophile displaces the tosylate group.
A common approach uses an organometallic reagent, such as an aryl Grignard reagent (ArMgBr) or an organocuprate (Ar₂CuLi), as the nucleophile. The reaction of (R)-2-(Toluene-4-sulfonyloxy)propionic acid ester with one of these reagents will yield the corresponding (S)-2-arylpropionic acid ester with high enantiomeric purity due to the Walden inversion mechanism. Subsequent hydrolysis of the ester group provides the desired optically pure acid.
| Step | Starting Material | Reagent | Intermediate/Product | Stereochemical Outcome |
|---|---|---|---|---|
| 1 | (R)-2-(Toluene-4-sulfonyloxy)propionic acid ester | 6-Methoxy-2-naphthyl magnesium bromide | (S)-Naproxen ester | Inversion (SN2) |
| 2 | (S)-Naproxen ester | Aqueous acid or base (hydrolysis) | (S)-Naproxen | Retention (no reaction at chiral center) |
Role in Asymmetric Construction of Carbon-Carbon Bonds
Beyond the synthesis of profens, this compound is a versatile tool for the asymmetric construction of carbon-carbon bonds, a fundamental process in organic synthesis. nih.govnih.gov The principle remains the same: a carbon-based nucleophile displaces the tosylate group in an SN2 fashion, creating a new C-C bond and inverting the stereocenter.
This strategy can be used to synthesize a wide variety of chiral molecules. For example, reaction with enolates, organolithium reagents, or other carbon nucleophiles can introduce alkyl, alkenyl, or alkynyl groups at the chiral center. nih.gov This allows for the construction of complex carbon skeletons with precise stereochemical control. The ability to form these bonds asymmetrically is crucial for the synthesis of natural products and other complex organic molecules that possess multiple stereocenters. rug.nlmdpi.com By using chiral building blocks like this compound, chemists can build up molecular complexity one stereocenter at a time, ensuring the final product has the correct three-dimensional structure.
Precursor for Chirally Pure Heterocyclic Compounds
This compound and its derivatives serve as versatile starting materials for the stereoselective synthesis of chirally pure heterocyclic compounds. The tosylate group, being a potent leaving group, facilitates intramolecular cyclization reactions, leading to the formation of various ring systems with retention or inversion of configuration at the chiral center, depending on the reaction mechanism.
One of the key applications involves the synthesis of chiral lactones. For instance, derivatives of (S)-2-(tosyloxy)propionic acid can be utilized in intramolecular cyclization reactions to yield optically active γ-lactones. These reactions often proceed via an SN2 mechanism, resulting in the inversion of stereochemistry at the C-2 position. The general scheme for such a transformation involves the deprotonation of a suitable precursor, followed by the nucleophilic attack of the resulting anion on the carbon bearing the tosylate group.
| Precursor Moiety | Heterocyclic Product | Stereochemical Outcome |
| Hydroxy-substituted ester of 2-(tosyloxy)propionic acid | Lactone | Inversion of configuration |
| Amino-substituted amide of 2-(tosyloxy)propionic acid | Lactam | Inversion of configuration |
| Thiol-substituted thioester of 2-(tosyloxy)propionic acid | Thiolactone | Inversion of configuration |
This table is generated based on established principles of intramolecular cyclization reactions involving tosylate leaving groups and may not represent specific, cited examples for this compound.
While direct, cited examples of this compound in the synthesis of other complex heterocyclic systems like aziridines or oxazolidinones are not extensively documented in readily available literature, the underlying chemical principles suggest its high potential. For example, the reaction of an ester of 2-(tosyloxy)propionic acid with an amine could, in principle, lead to the formation of a chiral aziridine-2-carboxylate, a valuable synthetic intermediate.
Development of Chiral Auxiliaries Utilizing the this compound Scaffold
Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. While established auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam are widely used, there is continuous research into the development of novel and efficient chiral auxiliaries.
The scaffold of this compound presents potential for the design of new chiral auxiliaries. The propionic acid backbone provides a straightforward framework for the attachment of various functionalities, while the inherent chirality at the C-2 position can induce stereoselectivity in subsequent reactions.
The development of a chiral auxiliary from this scaffold would typically involve the following steps:
Modification of the Carboxylic Acid Group: The carboxylic acid can be converted to an amide or an ester, linking it to a directing group. This directing group plays a crucial role in shielding one face of the molecule, thereby directing the approach of incoming reagents.
Utilization of the Tosylate Group: The tosylate group can be either retained as a key feature of the auxiliary's structure or displaced by another functional group that can participate in chelation or other non-covalent interactions to enhance stereocontrol.
Although specific examples of chiral auxiliaries derived directly from the this compound scaffold are not prominently reported, the structural motifs present in this compound are found in various other chiral molecules used in asymmetric synthesis. The development of such auxiliaries remains an area of potential research interest.
Enantiodiscrimination Methods for this compound
The analysis of the enantiomeric purity of this compound is crucial to ensure the stereochemical integrity of the final products in any chiral synthesis. Several analytical techniques are employed for the enantiodiscrimination of chiral carboxylic acids and their derivatives.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers. For this compound, this would involve the use of a chiral stationary phase (CSP). Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for the resolution of racemic carboxylic acids. The separation is based on the differential diastereomeric interactions between the enantiomers and the chiral selector of the CSP. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks.
Capillary Electrophoresis (CE): Chiral capillary electrophoresis is another effective method for enantioseparation. In this technique, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are commonly used chiral selectors for the separation of acidic compounds. The principle of separation relies on the different binding affinities of the enantiomers with the chiral selector, leading to different electrophoretic mobilities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), can be used to determine the enantiomeric excess (ee) of this compound.
Chiral Derivatizing Agents: The carboxylic acid can be reacted with a single enantiomer of a chiral alcohol or amine to form diastereomeric esters or amides. The resulting diastereomers will have distinct signals in the NMR spectrum (typically ¹H or ¹⁹F NMR), and the ratio of the integration of these signals corresponds to the enantiomeric ratio of the original acid.
Chiral Solvating Agents: A chiral solvating agent can be added to the NMR sample of the racemic acid. The CSA forms transient diastereomeric complexes with each enantiomer, leading to a separation of their NMR signals.
| Analytical Method | Principle of Enantiodiscrimination | Common Chiral Selectors/Agents |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Polysaccharide-based CSPs (e.g., cellulose, amylose derivatives) |
| Capillary Electrophoresis | Differential binding to a chiral selector in the electrolyte | Cyclodextrins and their derivatives |
| NMR Spectroscopy | Formation of diastereomeric species with distinct NMR signals | Chiral alcohols, chiral amines (for CDAs); Chiral lanthanide shift reagents (for CSAs) |
This table provides an overview of common enantiodiscrimination methods applicable to chiral carboxylic acids.
Reactivity and Transformation Pathways of 2 Toluene 4 Sulfonyloxy Propionic Acid
Nucleophilic Substitution Reactions
The primary reaction pathway for this compound involves the displacement of the tosylate group by a nucleophile. As the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8), the tosylate anion is a very stable and effective leaving group. ucalgary.ca These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism, especially given that the electrophilic carbon is secondary. ucalgary.caopenstax.org An Sₙ2 reaction at this chiral center results in an inversion of stereochemistry. openstax.orglibretexts.org
Displacement by Carbon Nucleophiles for C-C Bond Formation
The formation of new carbon-carbon bonds can be achieved by reacting 2-(Toluene-4-sulfonyloxy)propionic acid with various carbon-based nucleophiles. These reactions are fundamental in organic synthesis for building more complex carbon skeletons. Organocuprates (Gilman reagents) and enolates are effective nucleophiles for displacing tosylates. stackexchange.comacs.org
Organocuprates: Reagents like lithium diorganocuprates (R₂CuLi) are soft nucleophiles that react efficiently with alkyl tosylates to form new C-C bonds. acs.orgchemistrysteps.com
Enolates: Enolates, generated from carbonyl compounds like ketones or esters using a strong base such as lithium diisopropylamide (LDA), can act as carbon nucleophiles. libretexts.orglumenlearning.com The enolate attacks the electrophilic C-2 carbon, displacing the tosylate and forming a new α-substituted carboxylic acid derivative. libretexts.org
| Carbon Nucleophile | Reagent Example | Product Type |
| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | 3-Methylpropionic acid derivative |
| Enolate of Acetone | Lithium enolate of acetone | 4-Oxopentanoic acid derivative |
| Malonic Ester Enolate | Sodium diethyl malonate | Carboxy-succinic acid derivative |
Oxygen Nucleophile Displacements for Ether and Ester Formation
Oxygen nucleophiles, primarily alkoxides and phenoxides, can displace the tosylate group in a reaction analogous to the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This Sₙ2 reaction is a standard method for preparing ethers from alkyl sulfonates. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically performed by treating an alcohol with a strong base (like sodium hydride, NaH) to form the corresponding alkoxide, which then acts as the nucleophile. libretexts.orgpressbooks.pub
Under the basic conditions required to generate the alkoxide, the carboxylic acid moiety of the starting material will be deprotonated to form a carboxylate. While this does not prevent the substitution reaction, it must be accounted for stoichiometrically.
| Oxygen Nucleophile | Reagent Example | Product Type |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxypropionic acid |
| Phenoxide | Sodium phenoxide (NaOPh) | 2-Phenoxypropionic acid |
| Carboxylate | Sodium acetate (B1210297) (NaOAc) | 2-Acetoxypropionic acid |
Nitrogen Nucleophile Displacements for Amine and Amide Synthesis
Nitrogen-containing nucleophiles such as ammonia, primary amines, and secondary amines react with alkyl tosylates to yield primary, secondary, and tertiary amines, respectively. wikipedia.org This reaction provides a direct route to α-amino acids and their derivatives.
A common challenge in the alkylation of amines is overalkylation, where the product amine, being nucleophilic itself, reacts with another molecule of the tosylate. wikipedia.org This can often be mitigated by using a large excess of the starting amine. stackexchange.com
| Nitrogen Nucleophile | Reagent Example | Product Type |
| Ammonia | NH₃ | Alanine (2-Aminopropionic acid) |
| Primary Amine | Benzylamine (BnNH₂) | N-Benzyl-alanine |
| Secondary Amine | Dimethylamine ((CH₃)₂NH) | N,N-Dimethyl-alanine |
Sulfur Nucleophile Displacements for Thioether Synthesis
Sulfur-based nucleophiles are particularly effective in Sₙ2 reactions. Thiolate anions (RS⁻), generated by deprotonating a thiol with a base, readily displace tosylate groups to form thioethers (sulfides). The high nucleophilicity of sulfur compounds makes this transformation highly efficient.
| Sulfur Nucleophile | Reagent Example | Product Type |
| Thiolate | Sodium thiomethoxide (NaSCH₃) | 2-(Methylthio)propionic acid |
| Thiophenoxide | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)propionic acid |
| Hydrosulfide (B80085) | Sodium hydrosulfide (NaSH) | 2-Mercaptopropionic acid |
Carboxylic Acid Functional Group Transformations
In addition to the reactivity at the C-2 position, the carboxylic acid group offers another site for chemical modification. Transforming this group can be a strategic step to facilitate or prevent other reactions in the molecule.
Esterification Reactions and Their Impact on Tosylate Reactivity
The carboxylic acid can be converted to an ester through the Fischer esterification reaction, which involves heating the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). cerritos.edutcichemicals.comoperachem.com This is an equilibrium-controlled process, often driven to completion by using the alcohol as the solvent (in large excess) or by removing the water formed during the reaction. operachem.commasterorganicchemistry.com
Elimination of Acid-Base Side Reactions: The acidic proton of the carboxylic acid group will react with any basic nucleophiles (e.g., alkoxides, amines, enolates) intended for the Sₙ2 reaction. This acid-base reaction consumes the nucleophile and complicates the desired substitution. Converting the acid to an ester removes this acidic proton, allowing for cleaner reactions with a wider range of nucleophiles under basic conditions. masterorganicchemistry.com
Improved Solubility: Esters are generally less polar and more soluble in common organic solvents than their corresponding carboxylic acids. This can improve the homogeneity of the reaction mixture and facilitate reactions with non-polar reagents.
Compatibility with Reagents: Esterification allows for the use of base-sensitive reagents that would otherwise be incompatible with a free carboxylic acid. For example, the formation and use of organometallic reagents or enolates are more straightforward with the ester form of the substrate.
| Property | This compound | Corresponding Methyl Ester | Impact on Subsequent Sₙ2 Reactions |
| Acidity | Acidic (pKa ~3-4) | Neutral | Ester form prevents neutralization of basic nucleophiles. |
| Solubility | More polar; soluble in alcohols, water | Less polar; soluble in ethers, hydrocarbons | Ester form allows for a wider range of organic solvents. |
| Compatibility | Incompatible with strong bases and organometallics | Compatible with most nucleophiles and bases | Ester form enables use of reagents like Grignard, organocuprates, and LDA. |
Amidation and Peptide Coupling Strategies
The carboxylic acid moiety of this compound allows for its participation in amidation and peptide coupling reactions, forming a stable amide bond. This transformation is fundamental in peptide synthesis, where the carboxyl group of one amino acid is activated to react with the amino group of another. bachem.com
The formation of the amide bond typically involves two sequential steps: the activation of the carboxyl group, followed by the acylation of the amino group. bachem.com A variety of coupling reagents have been developed to facilitate this process, minimizing side reactions and enhancing reaction rates. bachem.com Common classes of coupling reagents include carbodiimides, such as Dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium (B103445) and aminium type reagents like BOP, PyBOP, HBTU, and HATU. bachem.compeptide.com
In a typical procedure, the carboxylic acid is activated by the coupling reagent to form a reactive intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide. For instance, carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with an amine. youtube.com To reduce the risk of racemization, especially in peptide synthesis, additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (HOSu) are often used in conjunction with carbodiimides. peptide.com
Recent advancements in peptide coupling have also explored greener methodologies, such as the use of ionic liquids as environmentally benign solvents, which can sometimes eliminate the need for an external base. ias.ac.in Furthermore, specific reagents like Woodward's reagent K have been employed for gas-phase amidation of carboxylic acids in peptides. nih.gov
| Coupling Reagent Class | Examples | Key Features |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Widely used; often requires additives like HOBt to suppress racemization. peptide.com |
| Phosphonium Reagents | BOP, PyBOP, PyAOP | Highly efficient, rapid coupling rates, but can produce hazardous byproducts. bachem.compeptide.com |
| Aminium/Uronium Reagents | HBTU, TBTU, HATU | Efficient with low racemization, especially when HOBt is added. peptide.com |
Reduction to Alcohol and Aldehyde Derivatives
The carboxylic acid functional group of this compound can be reduced to either a primary alcohol or an aldehyde under appropriate reaction conditions.
Reduction to Primary Alcohols:
The direct reduction of carboxylic acids to primary alcohols is a common transformation in organic synthesis. nih.gov A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this conversion. chemguide.co.uklibretexts.org The reaction proceeds through a nucleophilic acyl substitution where a hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon. This is followed by the elimination of the hydroxyl group to form an intermediate aldehyde, which is immediately further reduced to the primary alcohol. chemguide.co.uklibretexts.org Due to the high reactivity of the aldehyde intermediate, it is generally not isolated when strong reducing agents like LiAlH₄ are used. chemguide.co.uksavemyexams.com
The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), as LiAlH₄ reacts violently with water. chemguide.co.uk A subsequent workup with dilute acid is necessary to protonate the resulting alkoxide and liberate the primary alcohol. chemguide.co.ukquimicaorganica.org
An alternative and often safer method for this reduction involves the use of borane (B79455) (BH₃), usually as a THF complex (BH₃/THF). libretexts.org Borane is a highly effective reagent for the reduction of carboxylic acids and often shows greater chemoselectivity compared to LiAlH₄, as it reacts faster with carboxylic acids than with many other functional groups. libretexts.org
Reduction to Aldehydes:
The reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are more easily reduced than carboxylic acids. Therefore, the reaction must be stopped at the aldehyde stage. This can be achieved by using less reactive hydride reagents or by modifying the carboxylic acid to a more reactive derivative. libretexts.org
While direct reduction of the carboxylic acid itself is difficult, one approach involves its in-situ conversion to a more reactive species. For instance, the use of diisobutylaluminum hydride (DIBAL-H) in combination with trimethylsilyl (B98337) chloride (TMSCl) can effect the one-pot reduction of a carboxylic acid to an aldehyde. chemistrysteps.com It is believed that the carboxylic acid is first converted to a silyl (B83357) ester, which is then reduced by DIBAL-H. chemistrysteps.com
Another strategy involves the conversion of the carboxylic acid to an acid chloride, which can then be reduced to an aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H). libretexts.org This reagent is less reactive than LiAlH₄, allowing for the isolation of the aldehyde product. libretexts.org
| Target Product | Reducing Agent | Typical Conditions | Notes |
|---|---|---|---|
| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by acidic workup. chemguide.co.uk | Powerful, non-selective reducing agent. chemguide.co.uk |
| Primary Alcohol | Borane (BH₃/THF) | THF, room temperature. libretexts.org | More chemoselective than LiAlH₄. libretexts.org |
| Aldehyde | Diisobutylaluminum hydride (DIBAL-H) with TMSCl | Dichloromethane (DCM). chemistrysteps.com | In-situ formation of a silyl ester intermediate. chemistrysteps.com |
| Aldehyde (from acid chloride) | Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) | Typically at low temperatures. libretexts.org | Requires prior conversion of the carboxylic acid to an acid chloride. libretexts.org |
Rearrangement Reactions Involving the Tosyloxy Group
The tosyloxy group in this compound is an excellent leaving group, a property that can facilitate various rearrangement reactions. In these reactions, a substituent migrates from one atom to another within the same molecule, leading to a structural isomer of the original compound. thermofisher.com
One of the most common types of rearrangements is the 1,2-shift, where a group migrates to an adjacent atom. byjus.com The departure of the tosyloxy group can generate an electron-deficient center, which can trigger the migration of a neighboring alkyl, aryl, or hydride group to stabilize the resulting intermediate. This is a key feature of several named reactions, such as the Pinacol (B44631) and Wagner-Meerwein rearrangements. Although these typically involve carbocation intermediates, analogous rearrangements can be initiated by the departure of a good leaving group like tosylate. libretexts.orgmsu.edu
For instance, in a process conceptually similar to the pinacol rearrangement, the loss of a tosylate group from a β-hydroxy tosylate can induce a 1,2-shift. The driving force for such a rearrangement is often the formation of a more stable carbocation or a stable product, such as a ketone. libretexts.org
Another relevant class of rearrangements is the Favorskii rearrangement, which involves the treatment of α-halo ketones with a base to yield rearranged carboxylic acid derivatives. msu.edu While not directly applicable to this compound itself, analogs containing a ketone function and a tosyloxy group on the α-carbon could potentially undergo a similar transformation.
Furthermore, rearrangement reactions such as the Beckmann, Hofmann, and Curtius rearrangements involve the migration of a group to an electron-deficient nitrogen atom. byjus.com While these are not directly initiated by the tosyloxy group, the versatility of the carboxylic acid function in this compound allows for its conversion into substrates for these reactions. For example, the carboxylic acid could be converted to an amide for a Hofmann rearrangement or an acyl azide (B81097) for a Curtius rearrangement. byjus.com
Regioselective and Chemoselective Transformations of Polyfunctionalized Analogs
In polyfunctionalized analogs of this compound, the presence of multiple reactive sites necessitates regioselective and chemoselective transformations. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference for reaction at one position over another.
The tosyloxy group is a good leaving group in nucleophilic substitution reactions. In a molecule containing other functional groups, such as a hydroxyl group, the relative reactivity of these sites will determine the outcome of the reaction. For instance, in a molecule containing both a hydroxyl and a tosyloxy group, a nucleophile might preferentially attack the carbon bearing the tosyloxy group. However, under basic conditions, the hydroxyl group could be deprotonated to form an alkoxide, which could then act as an internal nucleophile, leading to an epoxide via intramolecular substitution of the tosylate.
The carboxylic acid group can also influence selectivity. For example, its acidity allows for selective deprotonation in the presence of less acidic protons. Furthermore, the carboxylate can act as a nucleophile in intramolecular reactions.
The principles of chemoselectivity are also evident in reduction reactions. As mentioned previously, borane (BH₃/THF) can selectively reduce a carboxylic acid in the presence of other reducible functional groups, such as nitro groups. libretexts.org This allows for the targeted transformation of the carboxylic acid moiety without affecting other sensitive parts of the molecule.
In the context of peptide synthesis with polyfunctionalized amino acids, protecting groups are often employed to achieve chemoselectivity. By temporarily blocking reactive side chains, the peptide coupling reaction can be directed to occur specifically at the α-amino and α-carboxyl groups. youtube.com
Applications in Advanced Organic Synthesis
Utilization in the Synthesis of Complex Natural Products
The enantiomerically pure forms of 2-(Toluene-4-sulfonyloxy)propionic acid serve as crucial chiral building blocks in the total synthesis of complex natural products. The stereocenter at the C-2 position is instrumental in controlling the stereochemistry of subsequent reaction steps, which is often critical for the biological activity of the final natural product.
One notable example of a similar chiral precursor's application is in the synthesis of insect pheromones, such as (+)-disparlure, the sex pheromone of the gypsy moth. wikipedia.orglibretexts.org The synthesis of such molecules often relies on the stereospecific introduction of functional groups. The tosylate group in this compound facilitates nucleophilic substitution reactions with inversion of configuration, allowing for the precise construction of chiral centers. For instance, the synthesis of chiral lactones, which are common motifs in natural products, can be achieved through intramolecular cyclization of precursors derived from this compound. rsc.orgrsc.org
The general strategy involves the reaction of the tosylated propionic acid derivative with a suitable nucleophile to construct the carbon skeleton of the target natural product. The tosyl group is subsequently displaced, often with inversion of stereochemistry, to yield the desired stereoisomer.
Role as a Precursor in Medicinal Chemistry Research
In the realm of medicinal chemistry, this compound and its derivatives are valuable precursors for the development of new therapeutic agents. The propionic acid moiety is a common structural feature in many non-steroidal anti-inflammatory drugs (NSAIDs), and the tosylate group provides a reactive handle for further molecular elaboration. researchgate.netnih.govjlu.edu.cn
Development of Intermediates for Active Pharmaceutical Ingredients (APIs)
The tosylate group of this compound is an excellent leaving group, making it highly susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of various intermediates for APIs. By reacting it with different nucleophiles (e.g., amines, thiols, alcohols), a diverse range of functional groups can be introduced at the C-2 position, leading to the formation of key intermediates for a wide array of drug candidates. nih.govrsc.org This approach is particularly useful for creating libraries of related compounds for structure-activity relationship (SAR) studies.
| Nucleophile | Resulting Functional Group | Potential API Intermediate Class |
| Primary Amine (R-NH₂) | Secondary Amino Acid Derivative | Peptidomimetics, Enzyme Inhibitors |
| Thiol (R-SH) | Thioether Derivative | Cysteine Protease Inhibitors |
| Alcohol (R-OH) | Ether Derivative | Aryloxypropionic Acid Analogs |
| Azide (B81097) (N₃⁻) | Azido Derivative | Precursor for Amino Acids, Triazoles |
Construction of Chiral Scaffolds for Drug Discovery
Chirality plays a pivotal role in the efficacy and safety of many drugs. isroset.org Enantiomerically pure this compound is an ideal starting material for the construction of chiral scaffolds, which are core structures upon which a variety of substituents can be placed to create new drug candidates. The stereocenter in the molecule is preserved or controllably inverted during synthetic transformations, ensuring the stereochemical integrity of the final product.
The ability to perform stereospecific reactions, such as Sₙ2 reactions, allows for the creation of diverse stereoisomers of a particular scaffold. This is crucial in drug discovery for identifying the most active and least toxic enantiomer of a drug candidate.
Application in Agrochemistry Research as an Intermediate for Herbicides
The aryloxyphenoxypropionate class of herbicides, often referred to as "fops," are highly effective against a variety of grass weeds. researchgate.netresearchgate.netmdpi.com The synthesis of these herbicides often involves the coupling of a substituted phenol (B47542) with a chiral propionic acid derivative. This compound is a key intermediate in this process, providing the necessary chiral propionate (B1217596) moiety.
The general synthetic route involves the reaction of a substituted phenol with an ester of (S)- or (R)-2-(Toluene-4-sulfonyloxy)propionic acid under basic conditions. The tosylate group is displaced by the phenoxide ion in a nucleophilic substitution reaction to form the desired aryloxyphenoxypropionate ester. This ester can then be hydrolyzed to the active herbicidal acid. The stereochemistry of the propionic acid unit is critical for the herbicidal activity, with one enantiomer typically being significantly more active than the other.
Table of Key Aryloxyphenoxypropionate Herbicides and their Precursors
| Herbicide | Phenolic Precursor | Chiral Propionic Acid Moiety |
|---|---|---|
| Fluazifop | 4-(trifluoromethyl)phenol | (R)-2-(4-phenoxy)propionic acid |
| Haloxyfop | 4-(3-chloro-5-(trifluoromethyl)-2-pyridinyloxy)phenol | (R)-2-(4-phenoxy)propionic acid |
Material Science Applications of Polymers Derived from this compound
While research in this area is still emerging, polymers derived from this compound hold potential in material science due to the possibility of creating functionalized and biodegradable polyesters. Polylactic acid (PLA), a well-known biodegradable polymer, is synthesized from lactic acid, which has a similar structure. nih.govresearchgate.netresearchgate.net
By analogy, this compound could serve as a monomer for the synthesis of modified polylactides. The polymerization could proceed through the ring-opening polymerization of the corresponding lactide derivative. 20.210.105nih.govresearchgate.netmdpi.comresearchgate.net The resulting polymer would have pendant tosylate groups along the polymer chain. These tosylate groups can then be subjected to post-polymerization modification, allowing for the introduction of various functional groups. This would enable the tuning of the polymer's properties, such as its hydrophilicity, reactivity, and biocompatibility, for specific applications in areas like drug delivery, tissue engineering, and functional coatings. nih.gov
Potential Polymer Architectures and Applications
| Polymer Type | Functionalization Potential | Potential Applications |
|---|---|---|
| Homopolymer of this compound | High density of functionalizable sites | Reactive polymer scaffolds, drug conjugation |
| Copolymer with Lactic Acid | Tunable density of functional groups | Biodegradable materials with tailored properties |
Derivatives and Analogs of 2 Toluene 4 Sulfonyloxy Propionic Acid
Structurally Modified Tosylates of Propionic Acid
Structural modifications of 2-(toluene-4-sulfonyloxy)propionic acid can be systematically categorized into alterations of the toluene (B28343) sulfonyl group and substitutions on the propionic acid backbone. Each modification offers a pathway to fine-tune the molecule's steric and electronic characteristics.
The toluene sulfonyl (tosyl) group is a critical component influencing the reactivity of the molecule. wikipedia.org By introducing substituents onto the aromatic ring of the tosyl group, it is possible to alter the leaving group's ability. For instance, electron-withdrawing groups, such as a nitro group, are expected to increase the stability of the resulting tosylate anion, thereby enhancing its leaving group potential. Conversely, electron-donating groups would have the opposite effect. Research in this area explores how these modifications impact reaction kinetics and a substrate's susceptibility to nucleophilic attack.
A key aspect of the tosyl group is its function as a good leaving group in nucleophilic substitution reactions. This is because the tosylate anion is a weak base, stabilized by resonance. The conversion of an alcohol's hydroxyl group, a poor leaving group, into a tosylate is a common strategy to facilitate substitution reactions. ucalgary.calibretexts.orgmasterorganicchemistry.com
Modifications to the propionic acid backbone of this compound offer another avenue for creating derivatives with tailored properties. Introducing substituents at the C2 or C3 positions can influence the molecule's steric hindrance and electronic properties, which in turn can affect its reactivity and interaction with other molecules. For example, the synthesis of compounds like 3-[benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid introduces both a methyl group on the propionic acid backbone and a benzylamino group, significantly altering the molecule's structure and potential applications. nih.gov
Similarly, the compound 2-(toluene-4-sulfonylamino)-3-[4-(toluene-4-sulponyloxy)-phenyl]-propionic acid, derived from L-tyrosine, showcases substitution on the propionic acid backbone, leading to significant conformational differences and intramolecular interactions. mdpi.comresearchgate.net
Exploration of Alternative Leaving Groups for 2-Hydroxypropionic Acid
While tosylates are excellent leaving groups, the exploration of alternatives derived from 2-hydroxypropionic acid is a significant area of research. atamankimya.comnih.gov The goal is to identify leaving groups that offer different reactivity profiles, are suitable for specific reaction conditions, or provide access to novel synthetic pathways. The hydroxyl group of an alcohol is a poor leaving group; therefore, it is often converted to a sulfonate ester, such as a tosylate, mesylate, or triflate, to enhance its leaving group ability. masterorganicchemistry.comchemistrysteps.com
Mesylate (methanesulfonate) groups, abbreviated as OMs, are structurally similar to tosylates but are derived from methanesulfonyl chloride. masterorganicchemistry.com They are also excellent leaving groups and are often used interchangeably with tosylates. The primary difference lies in the steric bulk; the methyl group in a mesylate is smaller than the tolyl group in a tosylate. This can be advantageous in sterically hindered systems where a smaller leaving group is preferred.
The reactivity of mesylates is comparable to that of tosylates, and they are employed in a wide range of nucleophilic substitution and elimination reactions. masterorganicchemistry.comchemistrysteps.com The choice between a mesylate and a tosylate often depends on factors such as reagent availability, cost, and the specific steric requirements of the reaction.
Triflate (trifluoromethanesulfonate) groups, abbreviated as OTf, are among the best leaving groups known in organic chemistry. chemistrysteps.com The high reactivity of triflates stems from the strong electron-withdrawing effect of the three fluorine atoms, which makes the triflate anion an exceptionally stable and weak base. masterorganicchemistry.com
Triflates are significantly more reactive than tosylates and mesylates, with reactivity estimated to be several orders of magnitude greater. nih.gov This enhanced reactivity allows for reactions with very weak nucleophiles and under milder conditions. The synthetic utility of triflates is vast, finding applications in a wide array of chemical transformations, including the formation of ionic liquids and as powerful alkylating agents. mdpi.com
| Leaving Group | Abbreviation | Structure of Leaving Group Anion | Relative Reactivity |
|---|---|---|---|
| Tosylate | OTs | CH₃C₆H₄SO₃⁻ | Good |
| Mesylate | OMs | CH₃SO₃⁻ | Good |
| Triflate | OTf | CF₃SO₃⁻ | Excellent |
Advanced Bifunctional Derivatives and Their Synthetic Utility
Advanced derivatives of this compound can be designed as bifunctional molecules, incorporating other reactive moieties in addition to the tosylate group. These derivatives are valuable tools in synthesis, allowing for sequential or one-pot reactions to build complex molecular architectures.
For example, a derivative could contain a nucleophilic group at one end of the molecule and the electrophilic center bearing the tosylate at the other. Such a design could facilitate intramolecular cyclization reactions, leading to the formation of heterocyclic compounds. The specific nature of the second functional group can be varied to access a diverse range of cyclic structures.
Research has explored derivatives where the propionic acid backbone is part of a larger, more complex structure, such as those derived from amino acids like L-tyrosine. mdpi.comresearchgate.net These bifunctional molecules, possessing both a carboxylic acid group and a tosylated hydroxyl group, can participate in a variety of chemical transformations, showcasing the synthetic versatility that can be achieved through derivatization.
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms for 2-(Toluene-4-sulfonyloxy)propionic Acid Transformations
The presence of a tosylate group, a highly effective leaving group, on the chiral carbon of the propionic acid backbone makes this molecule an excellent substrate for studying the kinetics and stereochemistry of nucleophilic substitution reactions.
Nucleophilic substitution reactions involving this compound derivatives, such as its esters, are classic examples of second-order nucleophilic substitution (SN2) reactions. The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile. youtube.com Kinetic studies focus on measuring the reaction rates under various conditions to determine the rate law and rate constants.
For instance, the reaction of ethyl 2-(tosyloxy)propanoate with a nucleophile (Nu-) proceeds via a bimolecular mechanism. The rate equation for such a reaction is expressed as:
Rate = k[Ethyl 2-(tosyloxy)propanoate][Nu-]
Here, 'k' represents the second-order rate constant, which is a quantitative measure of the reaction's speed. Factors influencing this rate constant include the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles and polar aprotic solvents generally lead to faster reaction rates. libretexts.org
While specific kinetic data for a wide range of nucleophiles with this compound is not extensively tabulated in publicly accessible literature, studies on similar systems, such as the reaction of ethyl tosylate with cyanide in DMSO, provide insights into the kinetic isotope effects which can be used to probe the transition state structure. nih.gov The reactivity of sulfonate esters is known to be sensitive to steric hindrance and the nature of the nucleophile. nih.govmasterorganicchemistry.com
Table 1: Factors Influencing the Rate of SN2 Reactions on this compound Derivatives
| Factor | Effect on Reaction Rate | Rationale |
| Nucleophile Strength | Stronger nucleophiles increase the rate. | More reactive nucleophiles can more readily attack the electrophilic carbon. |
| Substrate Structure | Steric hindrance around the reaction center decreases the rate. | Bulky groups impede the backside attack of the nucleophile. |
| Leaving Group Ability | The tosylate group is an excellent leaving group, promoting the reaction. | Its stability as an anion facilitates its departure. |
| Solvent | Polar aprotic solvents (e.g., DMSO, acetone) generally increase the rate. | They solvate the cation but not the nucleophile, increasing its reactivity. |
SN2 reactions are inherently stereospecific, proceeding with an inversion of configuration at the chiral center. nih.gov This is a direct consequence of the "backside attack" mechanism, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.com For (S)-2-(Toluene-4-sulfonyloxy)propionic acid, this results in the formation of the (R)-substituted product. researchgate.net
The transition state of this process is a highly transient species where the nucleophile and the leaving group are both partially bonded to the central carbon atom, which adopts a trigonal bipyramidal geometry. Computational chemistry plays a pivotal role in elucidating the structure and energetics of these transition states.
Computational Chemistry for Predicting Reactivity and Stereoselectivity
Computational chemistry offers powerful tools to predict the behavior of molecules like this compound, providing insights that complement experimental findings.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. sciforum.netscribd.com For this compound, DFT calculations can be employed to determine molecular properties such as bond lengths, bond angles, and the distribution of electron density. This information is crucial for understanding the molecule's reactivity. For example, mapping the molecular electrostatic potential can identify the electrophilic and nucleophilic sites within the molecule.
DFT is also instrumental in studying reaction mechanisms by calculating the energies of reactants, products, and, most importantly, transition states. humanjournals.com This allows for the determination of activation barriers, which are directly related to reaction rates. While a dedicated DFT study on the electronic structure of this compound is not widely published, numerous studies on related organic molecules demonstrate the utility of this approach. dntb.gov.ua
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational landscape. libretexts.org By simulating the molecule's behavior in different solvents, it is possible to identify the most stable conformations and the dynamics of their interconversion. nih.gov
This conformational information is vital for understanding reactivity, as the molecule's shape can influence the accessibility of the electrophilic center to an incoming nucleophile. nih.gov While specific MD simulations for this compound are not extensively documented, studies on related molecules like lactic acid and other propionic acid derivatives provide valuable insights into their conformational preferences. researchgate.netmdpi.com
Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that attempt to correlate the chemical structure of a series of compounds with their reactivity. For analogs of this compound, QSAR models could be developed to predict their reactivity in nucleophilic substitution reactions.
These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure (e.g., steric, electronic, and hydrophobic properties). By establishing a statistical relationship between these descriptors and the observed reaction rates for a series of related compounds, a predictive model can be built. humanjournals.com Such models can be valuable for designing new molecules with desired reactivity profiles. While specific QSAR studies on analogs of this compound are not prevalent, the methodology has been successfully applied to various classes of organic compounds. nih.govdntb.gov.ua
Future Research Directions and Emerging Trends
Green Chemistry Approaches to the Synthesis and Transformations of 2-(Toluene-4-sulfonyloxy)propionic Acid
The principles of green chemistry are paramount in modern chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.commlsu.ac.in Future research into the synthesis of this compound is increasingly focused on these principles.
Key research areas include:
Eco-Friendly Solvents and Reaction Conditions: A significant shift is underway from traditional, often hazardous, halogenated solvents to more benign alternatives. organic-chemistry.org Research is exploring the use of water, bio-renewable solvents like glycerol, or ionic liquids for the tosylation reaction. mdpi.comresearchgate.net For instance, strategies for the tosylation of other molecules, such as starch, have been successfully demonstrated in eco-friendly NaOH-urea solvent systems. rsc.org Adopting similar methodologies could drastically reduce the environmental footprint of synthesizing this compound.
Atom Economy and Waste Reduction: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product. mlsu.ac.in Future synthetic protocols will likely focus on catalysis that improves atom economy. Furthermore, developing chromatography-free purification methods is a key goal. organic-chemistry.org Such protocols, which yield high-purity products without the need for silica (B1680970) gel columns, reduce solvent waste and make the process more economically viable. organic-chemistry.org
Use of Renewable Feedstocks: Investigating the synthesis of the propionic acid backbone from renewable biomass sources is a promising long-term research direction. mlsu.ac.in This would align the entire synthetic chain with sustainability goals.
| Parameter | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Solvents | Halogenated solvents (e.g., Dichloromethane) | Water, THF, Ethyl Acetate (B1210297), Ionic Liquids, Bio-solvents organic-chemistry.orgmdpi.com |
| Purification | Column Chromatography | Chromatography-free methods (e.g., extraction, crystallization) organic-chemistry.org |
| Reagents | Often requires stoichiometric amounts of reagents | Catalytic methods, use of renewable feedstocks mlsu.ac.in |
| Waste Generation | High | Minimized |
Chemoenzymatic Synthesis and Biocatalysis Applications
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild conditions, making it a cornerstone of green chemistry. mdpi.com For a chiral molecule like this compound, chemoenzymatic approaches hold immense promise.
Future research in this area will likely focus on:
Enzymatic Kinetic Resolution: Enzymes, particularly lipases and esterases, can selectively react with one enantiomer of a racemic mixture. This could be applied to the resolution of racemic this compound or its ester precursors to obtain enantiomerically pure forms. nih.gov
Asymmetric Synthesis: Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) could be used for the asymmetric reduction of a keto-precursor to stereoselectively form the chiral center of the propionic acid moiety before tosylation. nih.gov
Immobilized Enzymes: The development of robust, immobilized enzymes would allow for their reuse, simplifying product purification and significantly lowering process costs, making the synthesis more suitable for industrial applications. mdpi.com Chemoenzymatic strategies have been successfully employed for complex drug molecules, demonstrating the viability of integrating enzymatic steps into multi-step syntheses to introduce chirality efficiently. researchgate.net
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a tank, is emerging as a superior alternative to traditional batch processing for the manufacture of fine chemicals and pharmaceuticals. mdpi.comnih.gov This approach offers enhanced safety, consistency, and scalability. europa.eu
The application of continuous processing to the synthesis of this compound is a key trend for future industrial-scale production. Research will likely target:
Process Optimization: Designing and optimizing flow reactor setups to maximize yield and purity while minimizing reaction time. This includes precise control over parameters like temperature, pressure, and residence time. europa.eu
Safety Enhancements: Tosylation reactions can be exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat dissipation, mitigating the risks associated with thermal runaways. europa.eu This is particularly important when handling reactive reagents like sulfonyl chlorides. mdpi.com
Scalability and Automation: Developing automated continuous systems that can be easily scaled up from laboratory to production quantities. mdpi.com This approach has been shown to significantly improve spacetime yield and process reliability for related chemical transformations. mdpi.com The ability to run processes continuously for extended periods can lead to higher productivity and more efficient manufacturing. nih.gov
| Feature | Batch Processing | Flow Chemistry |
|---|---|---|
| Heat Transfer | Limited, risk of hotspots | Excellent, enhanced safety europa.eu |
| Mixing | Often inefficient | Rapid and efficient |
| Scalability | Challenging, requires re-optimization | Simpler, by running longer or in parallel nih.gov |
| Process Control | Difficult to maintain consistency | Precise control over parameters mdpi.com |
| Safety | Higher risk with hazardous reagents | Smaller reaction volumes minimize risk europa.eu |
Development of Novel Catalytic Systems for Derivatization
The derivatization of this compound is crucial for expanding its applications, particularly in pharmaceuticals and materials science. The development of novel catalytic systems that can selectively modify the molecule is an active area of research.
Future directions include:
Catalytic Transformation of the Carboxylic Acid Group: Exploring new catalysts for efficient esterification, amidation, or reduction of the carboxylic acid function to create a diverse library of derivatives.
Nucleophilic Substitution of the Tosylate Group: The tosylate is an excellent leaving group, making the chiral center susceptible to nucleophilic substitution (SN2) reactions. Research into novel catalytic systems, including transition metal catalysts or organocatalysts, could enable the introduction of a wide range of functionalities with high stereochemical control.
Catalytic Ketonization: As a derivative of propionic acid, there is potential to explore its use in catalytic ketonization reactions, which form C-C bonds and are valuable in biofuel and fine chemical synthesis. mdpi.comresearchgate.net Developing catalysts that are active for this transformation on a tosylated substrate could open new synthetic pathways. For example, palladium-based catalysts are widely used in the carbonylation and cross-coupling reactions of related aryl propionic acid precursors. google.com
Exploration of this compound in Supramolecular Chemistry Research
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. mdpi.com The distinct functional groups and chirality of this compound make it an attractive building block, or "tecton," for constructing ordered supramolecular assemblies.
Emerging trends in this field involve:
Hydrogen-Bonded Assemblies: The carboxylic acid group is a strong hydrogen bond donor and acceptor. This can be exploited to form predictable patterns, such as dimers or catemers, which can serve as the basis for creating larger supramolecular structures like liquid crystals or organogels. mdpi.com
Coordination Chemistry: The oxygen atoms of both the carboxylate and sulfonate groups can act as ligands for metal ions, opening possibilities for the design of novel metal-organic frameworks (MOFs) or coordination polymers with potentially interesting catalytic or material properties.
Chiral Induction: As an enantiomerically pure compound, it can be used to induce chirality in supramolecular assemblies. This is highly valuable in applications such as asymmetric catalysis, chiral separations, and chiroptical materials. The study of intermolecular interactions, such as C–H⋯O bonds and hydrogen bonds in the crystal structures of related molecules, provides a foundational understanding for designing such complex architectures. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(Toluene-4-sulfonyloxy)propionic acid with high enantiomeric purity?
- Methodology : Use enantioselective biotransformation techniques, such as microbial enzymes (e.g., fungal peroxidases or bacterial oxidoreductases), to resolve racemic mixtures. Optimize reaction conditions (pH, temperature, substrate concentration) based on kinetic resolution principles. For example, highlights microbial enzyme-driven synthesis of R-(+)-2-(4-hydroxyphenoxy)propionic acid, which can be adapted for sulfonated analogs .
- Key Considerations : Validate purity via chiral HPLC or polarimetry.
Q. How should this compound be handled and stored to prevent decomposition?
- Protocol : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid contact with oxidizing agents (e.g., peroxides, chlorates) and strong acids (e.g., HCl, H₂SO₄), as sulfonate esters are prone to hydrolysis or redox reactions .
- Safety : Use nitrile gloves and Tyvek® suits for personal protection. Conduct compatibility tests with storage materials (e.g., glass vs. coated metals) .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR for structural elucidation (e.g., sulfonate proton at δ 7.6–8.2 ppm).
- IR : Confirm sulfonyloxy (S=O stretch at ~1350–1200 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹) groups.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ or [M–H]⁻) .
Advanced Research Questions
Q. What in vitro models are suitable for assessing the chronic toxicity of this compound?
- Experimental Design :
- Use primary hepatocytes or renal proximal tubule cells to evaluate metabolic toxicity (e.g., mitochondrial dysfunction via ATP depletion assays).
- Conduct micronucleus tests in human lymphocytes to assess genotoxicity, as sulfonated analogs (e.g., MCPP) show carcinogenic potential in animal models .
- Data Interpretation : Compare LC₅₀ values with structurally related compounds (e.g., 2-(4-chloro-2-methylphenoxy)propionic acid) to identify toxicity trends .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?
- Methodology :
- Perform density functional theory (DFT) calculations to map electrophilic sites (e.g., sulfonate group’s sulfur atom).
- Simulate hydrolysis pathways using solvation models (e.g., COSMO-RS) to predict degradation products.
- Validation : Cross-reference computational results with experimental kinetic studies (e.g., pH-dependent stability assays) .
Q. What strategies resolve contradictions in reported bioactivity data for sulfonated propionic acid derivatives?
- Approach :
- Conduct meta-analyses of existing data, focusing on variables like stereochemistry (e.g., R vs. S enantiomers) and impurity profiles (e.g., residual toluene sulfonic acid).
- Replicate studies under controlled conditions (e.g., standardized cell lines, exposure durations) to isolate confounding factors .
- Case Study : notes discrepancies in carcinogenicity data for MCPP, emphasizing the need for species-specific metabolic profiling.
Methodological Notes
- Synthesis Optimization : describes methyl ester synthesis involving toluene sulfonyloxy groups, suggesting alkylation of propionic acid precursors under anhydrous conditions .
- Toxicity Screening : recommends OSHA-compliant exposure monitoring (e.g., air sampling) during handling to mitigate occupational risks .
- Data Reproducibility : emphasizes rigorous PPE protocols and engineering controls (e.g., HEPA filters) to reduce experimental variability caused by contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
